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For Immediate Release

[City, State] – [Date] – New preclinical data reveals that TKB245, a novel SARS-CoV-2 main

protease (Mpro) inhibitor, exhibits a superior pharmacokinetic profile in mice compared to

nirmatrelvir, the active component of Paxlovid™. The findings, derived from studies in human

liver-chimeric (PXB) and human ACE2-knocked-in mouse models, suggest that TKB245 may

offer a longer duration of action, potentially leading to improved therapeutic outcomes in the

treatment of COVID-19.

Researchers investigating novel antiviral agents have identified TKB245 as a potent inhibitor of

the SARS-CoV-2 Mpro, a critical enzyme for viral replication.[1][2] In a direct comparative study

using PXB mice, TKB245 demonstrated a longer plasma persistence than nirmatrelvir following

oral administration.[1] This extended exposure is a key indicator of a drug's potential for less

frequent dosing and sustained antiviral activity.

Comparative Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters for TKB245 and nirmatrelvir following oral

administration in PXB mice is presented below.
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Parameter TKB245 Nirmatrelvir Reference

Oral Half-Life (t½) 3.82 hours 1.03 hours [3]

Oral Bioavailability (F) 48% 56% [3]

The data clearly indicates a significantly longer oral half-life for TKB245 compared to

nirmatrelvir in this mouse model.

Mechanism of Action: Targeting the Viral Main
Protease
Both TKB245 and nirmatrelvir share a common mechanism of action by inhibiting the SARS-

CoV-2 main protease (Mpro), also known as 3C-like protease.[1][4][5][6][7][8] Mpro plays a

crucial role in the viral life cycle by cleaving polyproteins into functional viral proteins necessary

for replication. By inhibiting this enzyme, both drugs effectively halt viral proliferation.
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Experimental Protocols
The following protocols outline the methodologies employed in the pharmacokinetic and in vivo

efficacy studies of TKB245 and nirmatrelvir in mice.

Pharmacokinetic Study in Human Liver-Chimeric (PXB)
Mice

Objective: To determine and compare the pharmacokinetic profiles of TKB245 and

nirmatrelvir following intravenous and oral administration.

Animal Model: Male PXB mice.[3]

Drug Administration:

Intravenous (IV): A single dose of 10 mg/kg of TKB245 or nirmatrelvir was administered.[3]

Oral (PO): A single dose of 10 mg/kg of TKB245 or nirmatrelvir was administered via

intragastric gavage.[3]

Sample Collection: Blood samples were collected at predetermined time points post-

administration.

Bioanalysis: Plasma concentrations of TKB245 and nirmatrelvir were determined using a

validated bioanalytical method.

Pharmacokinetic Analysis: Parameters such as half-life (t½) and oral bioavailability (F) were

calculated from the plasma concentration-time data.[3]

In Vivo Efficacy Study in Human ACE2-Knocked-In Mice
Objective: To evaluate the therapeutic efficacy of TKB245 against SARS-CoV-2 variants.

Animal Model: Human ACE2-knocked-in mice.[3]

Virus Challenge: Mice were intranasally inoculated with SARS-CoV-2 Delta or Omicron

variants (5 × 10^5 PFU).[3]
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Drug Administration: Two hours post-inoculation, mice were intraperitoneally administered

with TKB245 (100 mg/kg) or a vehicle control.[3]

Endpoint: At 48 and 72 hours post-inoculation, mice were euthanized, and lungs were

collected to determine infectious viral titers.[3]

Nirmatrelvir Efficacy Study in K18-hACE2 Transgenic
Mice

Objective: To assess the antiviral activity of nirmatrelvir against SARS-CoV-2.

Animal Model: K18-hACE2 transgenic mice.[9]

Drug Administration: Mice were treated with nirmatrelvir via oral gavage (150 mg/kg/mouse)

starting 4 hours post-infection and every 12 hours thereafter.[9]

Sample Analysis: Plasma concentrations of nirmatrelvir were evaluated 4 hours after the last

administration.[9] Viral replication in the lungs and nasal turbinates was also assessed.[9]
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Comparative Experimental Workflow
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Conclusion
The enhanced pharmacokinetic profile of TKB245, particularly its longer half-life in mice,

positions it as a promising next-generation therapeutic candidate for COVID-19. These

preclinical findings warrant further investigation to determine if the observed advantages in

animal models translate to improved clinical efficacy and patient convenience in humans. The

detailed experimental protocols provided herein offer a transparent foundation for the continued

evaluation of TKB245 and other novel Mpro inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune
responses - PMC [pmc.ncbi.nlm.nih.gov]

2. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir
in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

3. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety
highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

4. journals.asm.org [journals.asm.org]

5. hACE2 transgenic mouse model for coronavirus (COVID-19) research [jax.org]

6. Evaluation of K18-hACE2 Mice as a Model of SARS-CoV-2 Infection - PMC
[pmc.ncbi.nlm.nih.gov]

7. Evaluation of K18- hACE2 Mice as a Model of SARS-CoV-2 Infection - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Age associated susceptibility to SARS-CoV-2 infection in the K18-hACE2 transgenic
mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

9. benchchem.com [benchchem.com]

To cite this document: BenchChem. [TKB245 Demonstrates Enhanced Pharmacokinetic
Profile Over Nirmatrelvir in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b10856404?utm_src=pdf-body
https://www.benchchem.com/product/b10856404?utm_src=pdf-body
https://www.benchchem.com/product/b10856404?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10165354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10165354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10612060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10612060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9958325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9958325/
https://journals.asm.org/doi/10.1128/JVI.00964-21
https://www.jax.org/news-and-insights/2020/february/introducing-mouse-model-for-corona-virus
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470527/
https://pubmed.ncbi.nlm.nih.gov/32723427/
https://pubmed.ncbi.nlm.nih.gov/32723427/
https://pubmed.ncbi.nlm.nih.gov/38388916/
https://pubmed.ncbi.nlm.nih.gov/38388916/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Pharmacokinetics_of_Nirmatrelvir_a_SARS_CoV_2_Main_Protease_Inhibitor.pdf
https://www.benchchem.com/product/b10856404#pharmacokinetic-profile-of-tkb245-versus-nirmatrelvir-in-mice
https://www.benchchem.com/product/b10856404#pharmacokinetic-profile-of-tkb245-versus-nirmatrelvir-in-mice
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b10856404#pharmacokinetic-profile-of-tkb245-versus-
nirmatrelvir-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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